![molecular formula C18H16N4O B11989767 3-cyclopropyl-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989767.png)
3-cyclopropyl-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C18H16N4O2. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of cyclopropyl hydrazine with 1-naphthaldehyde, followed by cyclization with a suitable pyrazole precursor. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
the general principles of organic synthesis, including batch processing and purification techniques like recrystallization, would apply .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-cyclopropyl-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved could include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopropyl-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-cyclopropyl-N’-(1-(1-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
3-cyclopropyl-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the cyclopropyl and naphthyl groups, which contribute to its distinct chemical and biological properties. These features may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds .
Properties
Molecular Formula |
C18H16N4O |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H16N4O/c23-18(17-10-16(20-21-17)13-8-9-13)22-19-11-14-6-3-5-12-4-1-2-7-15(12)14/h1-7,10-11,13H,8-9H2,(H,20,21)(H,22,23)/b19-11+ |
InChI Key |
WKJABXLXUIDMNC-YBFXNURJSA-N |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=CC4=CC=CC=C43 |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N'-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11989694.png)

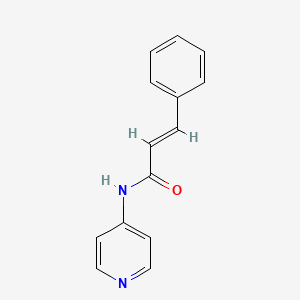
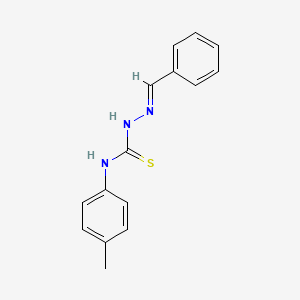
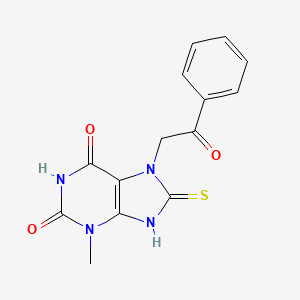
![9-Chloro-2-(4-fluorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989721.png)


![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide](/img/structure/B11989749.png)
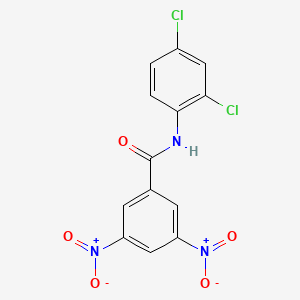
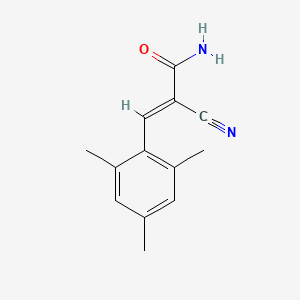

![4-Bromo-2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11989799.png)
![4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol](/img/structure/B11989802.png)
